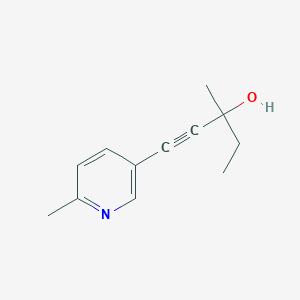
3-Methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 220265 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions at the molecular level, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 220265 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 220265 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions: NSC 220265 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various catalysts and solvents depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of NSC 220265.
Scientific Research Applications
NSC 220265 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of NSC 220265 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but it generally involves modulation of biochemical processes at the cellular level.
Comparison with Similar Compounds
NSC 220265 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 220266: Shares structural similarities but differs in its specific functional groups and reactivity.
NSC 220267: Similar in its core structure but has different substituents that affect its chemical properties and applications.
Uniqueness: NSC 220265 stands out due to its specific interactions and reactivity, making it particularly useful in certain applications where other compounds may not be as effective.
Properties
CAS No. |
91639-78-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-methyl-1-(6-methylpyridin-3-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C12H15NO/c1-4-12(3,14)8-7-11-6-5-10(2)13-9-11/h5-6,9,14H,4H2,1-3H3 |
InChI Key |
QRTAWHGRLDNMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CC1=CN=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


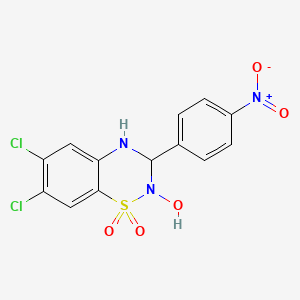
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
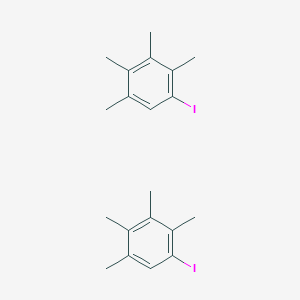
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
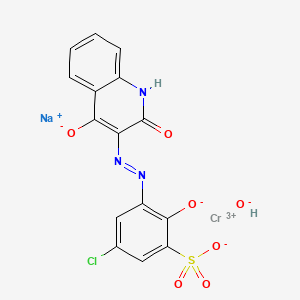
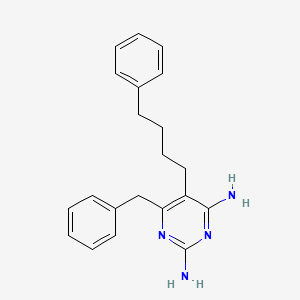
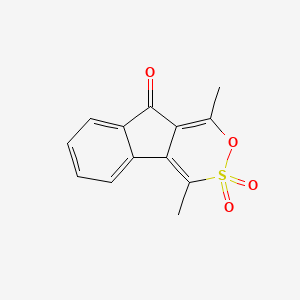
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

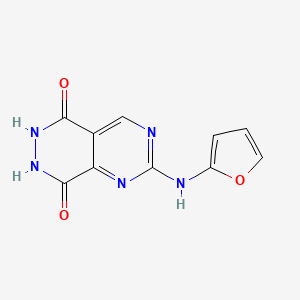
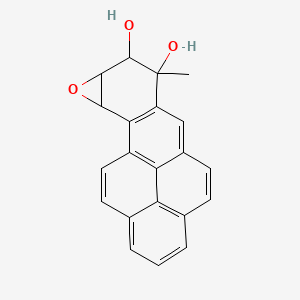

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
